molecular formula C7H13Br B12312920 (1-Bromo-2-methylpropan-2-yl)cyclopropane

(1-Bromo-2-methylpropan-2-yl)cyclopropane

Cat. No.: B12312920
M. Wt: 177.08 g/mol
InChI Key: UQAGMDJNYSNMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Bromo-2-methylpropan-2-yl)cyclopropane is an organobromine compound with the molecular formula C7H13Br. This compound is a member of the haloalkane family and is characterized by the presence of a bromine atom attached to a cyclopropane ring. It is a versatile chemical used in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylpropan-2-yl)cyclopropane can be achieved through several methods. One common approach involves the bromination of cyclopropyl methyl ketone or aldehyde derivatives in the presence of bromine (Br2) and a base such as triethylamine (Et3N) . This reaction typically proceeds under mild conditions and yields the desired brominated cyclopropane product.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale bromination reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylpropan-2-yl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br2): Used for bromination reactions.

    Triethylamine (Et3N): Acts as a base in bromination reactions.

    Magnesium (Mg): Used in the formation of Grignard reagents.

    Diethyl Ether: Common solvent for Grignard reactions.

Major Products Formed

Scientific Research Applications

(1-Bromo-2-methylpropan-2-yl)cyclopropane is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylpropan-2-yl)cyclopropane involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can participate in substitution and elimination reactions. The cyclopropane ring can also undergo ring-opening reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Bromo-2-methylpropan-2-yl)cyclopropane is unique due to the presence of both a bromine atom and a methyl group attached to the cyclopropane ring. This combination imparts distinct reactivity and properties to the compound, making it valuable in various scientific research applications.

Properties

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

(1-bromo-2-methylpropan-2-yl)cyclopropane

InChI

InChI=1S/C7H13Br/c1-7(2,5-8)6-3-4-6/h6H,3-5H2,1-2H3

InChI Key

UQAGMDJNYSNMPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)C1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.